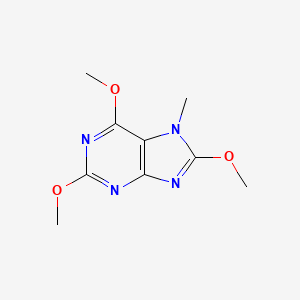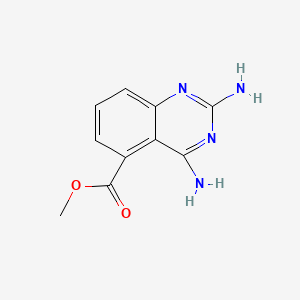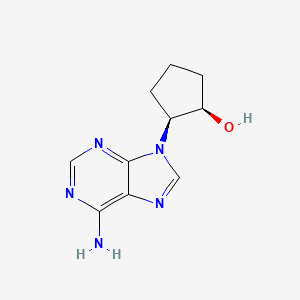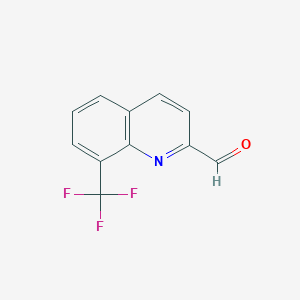
1-(Difluoromethoxy)naphthalene-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 It is a derivative of naphthalene, characterized by the presence of a difluoromethoxy group and a carboxaldehyde group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde typically involves the introduction of the difluoromethoxy group and the carboxaldehyde group onto the naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethyl ether in the presence of a catalyst, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(Difluoromethoxy)naphthalene-5-carboxylic acid.
Reduction: 1-(Difluoromethoxy)naphthalene-5-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
1-(Methoxy)naphthalene-5-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.
Uniqueness: 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to methoxy or trifluoromethoxy groups. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
5-(difluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H |
Clé InChI |
WMXQWKCZRCIBCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)

![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)







![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)



